

# thermodynamic properties of 2-Acetylcyclopentanone

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## Compound of Interest

Compound Name: 2-Acetylcyclopentanone

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An In-depth Technical Guide to the Thermodynamic Properties of **2-Acetylcyclopentanone**

## Introduction

**2-Acetylcyclopentanone** (CAS No. 1670-46-8), a  $\beta$ -dicarbonyl compound, is a significant intermediate in organic and pharmaceutical synthesis.[1][2] Its utility in the preparation of antiepileptic drugs and EZH2 inhibitors highlights its importance in medicinal chemistry.[2] A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, purification processes, and for predicting its behavior in various chemical systems. This guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of **2-acetylcyclopentanone**, details relevant experimental protocols, and visualizes key chemical processes.

## Physicochemical and Thermodynamic Data

The following tables summarize the available quantitative data for **2-acetylcyclopentanone**. These values are a combination of experimentally determined and computationally predicted data.

Table 1: General Physicochemical Properties of **2-Acetylcyclopentanone**

Property	Value	Units	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	-	[3]
Molecular Weight	126.15	g/mol	[3]
Melting Point	60-70	°C	[3][4]
Boiling Point	72-75 (at 8 mmHg)	°C	[1][3]
196-198 (at 760 mmHg)	°C	[5]	
Density	1.043 (at 25 °C)	g/mL	[1][3]
Flash Point	163 / 161	°F	[3][5]
71.67 / 72	°C	[4][5]	
Vapor Pressure	0.00713 (at 25 °C)	mmHg	[3][4]
0.384 (at 25 °C, est.)	mmHg	[5]	
Refractive Index	n <sub>20/D</sub> 1.489	-	[1][3]
pKa	10.87 ± 0.20 (Predicted)	-	[3]
logP (o/w)	0.945 (Crippen Method)	-	[6][7]

Table 2: Calculated Thermodynamic Properties of **2-Acetylcyclopentanone**

These properties were calculated using the Joback method, a group contribution method for the estimation of thermophysical properties.[6][7]

Property	Symbol	Value	Units	Source
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-206.90	kJ/mol	[6][7]
Enthalpy of Formation (Standard)	$\Delta_f H^\circ_{\text{gas}}$	-377.61	kJ/mol	[6][7]
Enthalpy of Fusion (Standard)	$\Delta_{\text{fus}} H^\circ$	8.93	kJ/mol	[6][7]
Enthalpy of Vaporization (Standard)	$\Delta_{\text{vap}} H^\circ$	42.43	kJ/mol	[6][7]
Critical Temperature	$T_c$	722.38	K	[6][7]
Critical Pressure	$P_c$	3848.31	kPa	[6][7]
Critical Volume	$V_c$	0.382	m <sup>3</sup> /kmol	[6][7]
Normal Boiling Point	$T_{\text{boil}}$	496.53	K	[6][7]
Normal Melting Point	$T_{\text{fus}}$	297.70	K	[6][7]

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Joback Method)[6]

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
496.53	223.91
534.17	237.74
571.81	250.89
609.46	263.36
647.10	275.16
684.74	286.26
722.38	296.68

Table 4: Reduced Pressure Boiling Points[8][9]

Boiling Point (K)	Pressure (bar)
346.7	0.01
358 to 363	0.020
374 to 376	0.032

## Core Chemical Processes and Experimental Protocols

### Keto-Enol Tautomerism

A key characteristic of **2-acetylcyclopentanone** is its existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Keto-enol tautomerism of **2-acetylcyclopentanone**.

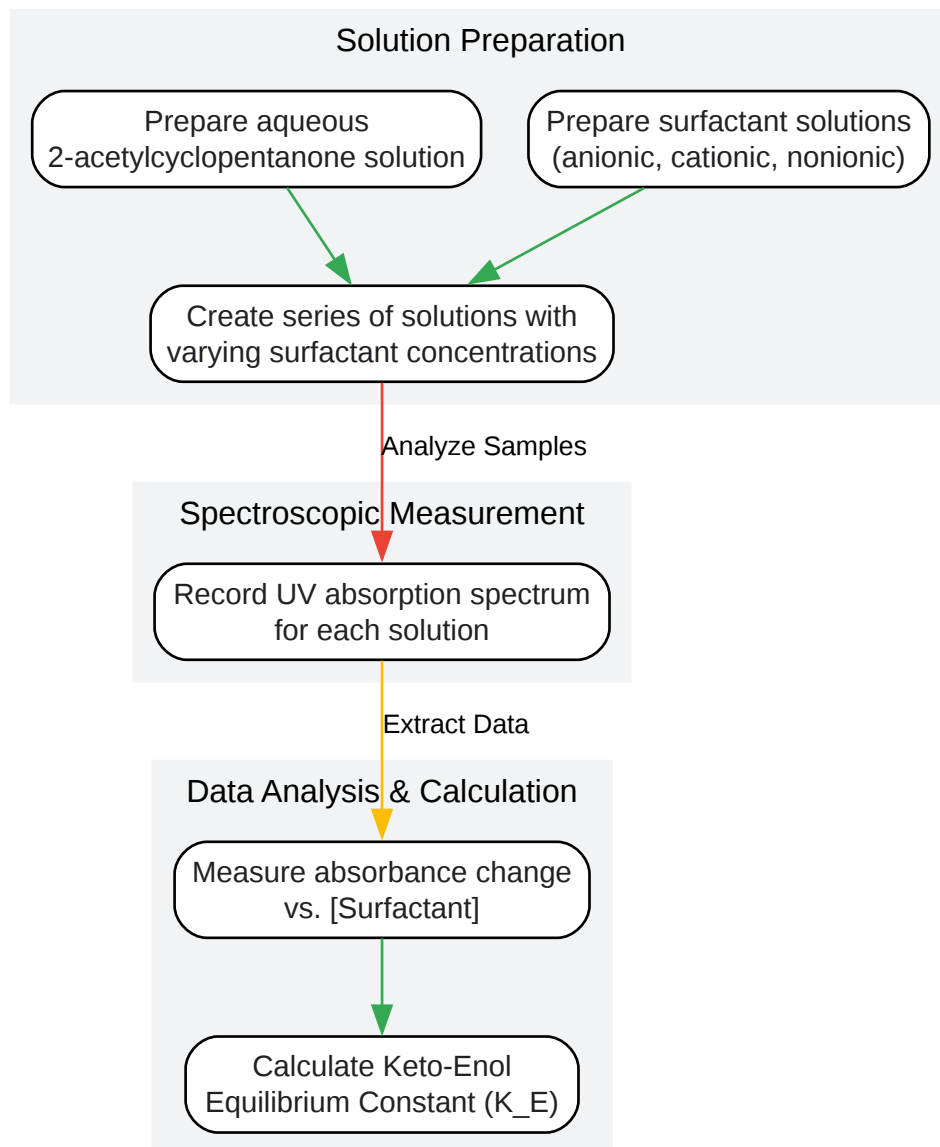
### Experimental Protocol: Determination of Keto-Enol Equilibrium Constant (KE)

A study by Iglesias (2002) detailed a method for determining the keto-enol equilibrium constant in aqueous solutions using UV-Vis spectrophotometry. The protocol leverages the different UV absorption spectra of the keto and enol forms and how they are affected by the presence of micelles.[10]

Methodology:[10]

- Preparation of Solutions: Prepare aqueous solutions of **2-acetylcyclopentanone**. Prepare separate series of these solutions containing varying concentrations of anionic, cationic, or nonionic surfactants (e.g., SDS, CTAB, Triton X-100) to form micelles.
- UV-Vis Spectroscopy: Record the UV absorption spectrum for each solution. The presence of micelles alters the polarity of the microenvironment around the **2-acetylcyclopentanone** molecules, causing a shift in the keto-enol equilibrium which is observable in the UV spectrum.
- Data Analysis: Measure the changes in absorbance at the maximum absorption wavelength as a function of surfactant concentration.
- Calculation of KE: Apply a quantitative treatment to the absorbance data to calculate the keto-enol equilibrium constant (KE).
- Determination of Acidity Constants: By analyzing spectral changes as a function of pH in basic aqueous media, the acidity equilibrium constant ( $K_a$ ) can be determined. Combining KE and  $K_a$  allows for the calculation of the individual acidity constants for the enol (as an oxygen acid,  $pK_{Ea} = 7.72$ ) and the ketone (as a carbon acid,  $pK_{Ka} = 8.12$ ).[10]

The following diagram illustrates the general workflow for this experimental protocol.

Workflow for  $K_E$  Determination

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Experimental workflow for  $K_E$  determination.

## Experimental Protocol: Purification

A standard laboratory procedure for the purification of **2-acetylcyclopentanone** involves vacuum fractionation.<sup>[11][12]</sup>

Methodology:<sup>[11][12]</sup>

- Dissolution: Dissolve the crude **2-acetylcyclopentanone** in petroleum ether (boiling range 30-60 °C).
- Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to remove any acidic impurities.
- Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as Drierite (anhydrous calcium sulfate).
- Fractionation: Filter off the drying agent and remove the solvent under reduced pressure. Fractionally distill the remaining liquid under vacuum to obtain pure **2-acetylcyclopentanone**. The compound gives a characteristic violet color with ethanolic ferric chloride ( $\text{FeCl}_3$ ), which can be used as a qualitative test for the enol content.[11][12]

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